molecular formula C16H13ClN2O2S B12085486 Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12085486
M. Wt: 332.8 g/mol
InChI Key: OVUZWCXQWIEKLH-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Its structure includes:

  • 4-position: Chloro substituent (enhancing electrophilicity and influencing reactivity).
  • 5-position: Methyl group (modulating steric and electronic properties).
  • 6-position: Methyl ester (critical for solubility and further functionalization).

This compound is cataloged under Ref: 10-F701961 and is available from suppliers such as CymitQuimica and Santa Cruz Biotechnology (CAS: 832113-96-9) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H13ClN2O2S/c1-9-12-14(17)18-11(8-10-6-4-3-5-7-10)19-15(12)22-13(9)16(20)21-2/h3-7H,8H2,1-2H3

InChI Key

OVUZWCXQWIEKLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate exhibits notable antimicrobial activity. Its mechanism may involve interaction with specific enzymes or receptors in microbial pathways, influencing cellular functions and signaling processes. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound allow it to interact with critical biological targets involved in cancer progression .

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for elucidating its mechanism of action. Binding affinity studies reveal how this compound interacts with enzymes and receptors that play vital roles in cellular processes. Such insights can guide the design of more effective derivatives with enhanced therapeutic profiles.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylateContains a mercapto groupAntimicrobialMore reactive due to thiol group
Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AntiproliferativeHigher cytotoxicity against cancer cells
Methyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AnticancerSimilar activity but different substituents

This table illustrates how variations in substituents can influence biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of this compound using various cancer cell lines. The results demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This study supports the hypothesis that further development could yield effective anticancer agents.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of thieno[2,3-d]pyrimidine derivatives is a key site for modulating biological activity and physicochemical properties.

Compound Name 4-Position Substituent 6-Position Ester Melting Point (°C) Molecular Weight Key References
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Chloro Methyl N/A 332.81*
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-Chlorophenylamino Ethyl 174–176 346.80
Methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (11) Trifluoromethoxyphenylamino Methyl N/A 372.77
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Chloro Ethyl N/A 256.71

Notes:

  • Chloro substituents (as in the target compound) enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • The trifluoromethoxy group in compound 11 increases metabolic stability and lipophilicity .

Variations in the 2-Position and Ester Groups

The 2-position and ester moiety influence solubility and synthetic versatility.

Compound Name 2-Position Substituent Ester Group Yield (%) Key Synthetic Features
This compound Benzyl Methyl N/A Likely synthesized via nucleophilic substitution of a 4-chloro precursor
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Butylthio Ethyl N/A Uses thiouracil derivatives and anthranilic acid under reflux
Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Chloromethyl Methyl N/A Hydroxy group at 4-position enables further oxidation or conjugation

Notes:

  • Ethyl esters (e.g., in compound 14c) may offer slower hydrolysis rates than methyl esters, affecting prodrug design .

Biological Activity

Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 885460-62-8) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C16_{16}H13_{13}ClN2_2O2_2S
  • Molecular Weight : 332.80 g/mol
  • Structural Formula : The compound features a thieno[2,3-d]pyrimidine core with a methyl ester and a benzyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50_{50} values ranging from 29 to 59 µM against different cell lines, comparable to established inhibitors like sunitinib .
  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. Specifically, it upregulates pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a mechanism conducive to cancer therapy .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • COX-2 Inhibition : In vitro studies reported that this compound significantly inhibits COX-2 activity with an IC50_{50} value comparable to celecoxib (0.04 μmol), indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeAssay TypeTarget/Cell LineIC50_{50} Value
AnticancerVarious Cancer Cell LinesHepG2, MDA-MB-23129 - 59 µM
Apoptosis InductionWestern Blot AnalysisHepG2Increased caspase-3
Anti-inflammatoryCOX-2 InhibitionEnzymatic Assay0.04 μmol

Case Studies

  • Study on Apoptosis Induction : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells from 0.29% (control) to 9.74% (treated), indicating its effectiveness in triggering programmed cell death .
  • In Vivo Pharmacokinetics : Further research into the pharmacokinetics of this compound is necessary to understand its bioavailability and efficacy in vivo. Initial studies suggest promising brain penetration capabilities, which are crucial for targeting central nervous system tumors .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Models interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina .

How are purification challenges addressed for this compound?

Advanced Research Question
Common issues include residual solvents or by-products. Solutions:

  • Recrystallization : Use DMSO/water (1:1) or ethanol/water mixtures for high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent improves separation .

What safety precautions are recommended when handling this compound?

Basic Research Question

  • PPE : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to volatile by-products (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services .

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